molecular formula C12H7ClFN3 B12887822 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)- CAS No. 916172-48-0

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-

Cat. No.: B12887822
CAS No.: 916172-48-0
M. Wt: 247.65 g/mol
InChI Key: AGPASDQZWUABQZ-UHFFFAOYSA-N
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Description

5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-fluoropyridine and 2-aminopyridine.

    Cyclization: The key step involves the cyclization of these starting materials under basic conditions to form the pyrrolo[2,3-b]pyridine core.

    Substitution: Chlorination and fluorination are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of metal catalysts to facilitate the cyclization process.

    Solvents: Selection of appropriate solvents to ensure the solubility of intermediates and final products.

    Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-chlorosuccinimide for chlorination and Selectfluor for fluorination.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various halogenated derivatives depending on the substituents introduced.

Scientific Research Applications

5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.

    Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine involves:

    Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-fluoropyridine: Shares the pyridine core but lacks the fused pyrrole ring.

    2-chloro-5-fluoropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    5-chloro-6-fluoropyridin-2-yl)methanamine: Similar substituents but different core structure.

Uniqueness

5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science.

Properties

CAS No.

916172-48-0

Molecular Formula

C12H7ClFN3

Molecular Weight

247.65 g/mol

IUPAC Name

5-chloro-4-(6-fluoropyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H7ClFN3/c13-8-6-16-12-7(4-5-15-12)11(8)9-2-1-3-10(14)17-9/h1-6H,(H,15,16)

InChI Key

AGPASDQZWUABQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=C3C=CNC3=NC=C2Cl

Origin of Product

United States

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